molecular formula C21H19NO2 B295187 N-benzhydryl-3-methoxybenzamide

N-benzhydryl-3-methoxybenzamide

Cat. No. B295187
M. Wt: 317.4 g/mol
InChI Key: HPUYUYNEXMRNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-3-methoxybenzamide, also known as flubromazolam, is a benzodiazepine derivative that has gained popularity in the scientific research community due to its potential therapeutic applications. This compound has been shown to possess anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and other related conditions.

Mechanism of Action

The exact mechanism of action of N-benzhydryl-3-methoxybenzamide is not fully understood. However, it is believed to exert its effects by enhancing the activity of the GABA neurotransmitter system, which is responsible for regulating anxiety, sleep, and other related functions.
Biochemical and Physiological Effects:
N-benzhydryl-3-methoxybenzamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include anxiolytic, sedative, and hypnotic effects, as well as muscle relaxation and anticonvulsant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzhydryl-3-methoxybenzamide in lab experiments is its potent and selective activity on the GABA neurotransmitter system. This makes it a valuable tool for studying the role of this system in anxiety, sleep, and other related functions. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-benzhydryl-3-methoxybenzamide. These include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other related conditions. Additionally, future research may focus on the development of novel derivatives of this compound with improved selectivity and potency.

Synthesis Methods

The synthesis of N-benzhydryl-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with benzhydryl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylformamide to produce the final compound.

Scientific Research Applications

N-benzhydryl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and other related conditions. In preclinical studies, this compound has been shown to possess anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the development of novel therapeutics.

properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-benzhydryl-3-methoxybenzamide

InChI

InChI=1S/C21H19NO2/c1-24-19-14-8-13-18(15-19)21(23)22-20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,22,23)

InChI Key

HPUYUYNEXMRNOJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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